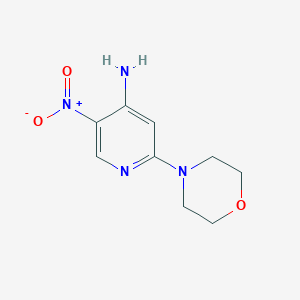
2-(Morpholin-4-yl)-5-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholin-4-yl)-5-nitropyridin-4-amine is an organic compound that belongs to the class of heterocyclic amines This compound features a morpholine ring attached to a pyridine ring, which is further substituted with a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-5-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by the introduction of the morpholine group. One common method involves the reaction of 4-chloro-2-nitropyridine with morpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Morpholin-4-yl)-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-(Morpholin-4-yl)-5-aminopyridin-4-amine.
Substitution: Various substituted pyridine derivatives.
Condensation: Schiff bases with different functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(Morpholin-4-yl)-5-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The morpholine ring can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparación Con Compuestos Similares
Similar Compounds
2-(Morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine: Known for its selective inhibition of p97 ATPase and GATA modulator activity.
5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile: Exhibits recyclization properties and forms various heterocyclic compounds upon reaction with hydrazine hydrate.
Uniqueness
2-(Morpholin-4-yl)-5-nitropyridin-4-amine stands out due to its unique combination of a morpholine ring and a nitro-substituted pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C9H12N4O3 |
|---|---|
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C9H12N4O3/c10-7-5-9(11-6-8(7)13(14)15)12-1-3-16-4-2-12/h5-6H,1-4H2,(H2,10,11) |
Clave InChI |
GFMFQKPYQFPVCU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=C(C(=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















